2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid
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Overview
Description
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound characterized by the presence of a methoxyphenyl group, an ethenyl linkage, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-nitrobenzoic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 3-nitrobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
917614-66-5 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-22-12-8-5-11(6-9-12)7-10-13-14(16(18)19)3-2-4-15(13)17(20)21/h2-10H,1H3,(H,18,19) |
InChI Key |
JVZDYCYSHAICQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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